molecular formula C20H26N2 B8468221 1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine

Cat. No. B8468221
M. Wt: 294.4 g/mol
InChI Key: DIRTUFVVQCBEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine is a useful research compound. Its molecular formula is C20H26N2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-4-(2-phenylpropan-2-yl)piperazine

InChI

InChI=1S/C20H26N2/c1-20(2,19-11-7-4-8-12-19)22-15-13-21(14-16-22)17-18-9-5-3-6-10-18/h3-12H,13-17H2,1-2H3

InChI Key

DIRTUFVVQCBEDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an atmosphere of argon and at room temperature, 2-(4-benzyl-piperazin-1-yl)-2-methyl-propionitrile (820 mg, 3.4 mmol) dissolved in diethyl ether (1.2 ml) and benzene (2.5 ml) was added dropwise to phenylmagnesium bromide ether solution (3.0 M, 2.0 ml, 6.0 mmol), and the mixture after completion of the dropwise addition was stirred for 3.5 hours. The reaction solution was mixed with 10% ammonium chloride aqueous solution (18 ml) and separated into water layer and organic layer. The reaction product was extracted from the organic layer with dilute hydrochloric acid, and then the water layer was neutralized with aqueous ammonia and the reaction product was again extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated brine and dried with anhydrous magnesium sulfate, the solvent was removed by evaporation under a reduced pressure, and then the thus obtained material was separated and purified by a silica gel column chromatography to obtain 300 mg (1.0 mmol, 30% in yield) of the title compound.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phenylmagnesium bromide ether
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

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